molecular formula C15H14O2 B15356605 2-(4-benzylphenyl)acetic Acid CAS No. 35889-03-3

2-(4-benzylphenyl)acetic Acid

Cat. No.: B15356605
CAS No.: 35889-03-3
M. Wt: 226.27 g/mol
InChI Key: JVEGNYOXHZUPPW-UHFFFAOYSA-N
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Description

2-(4-Benzylphenyl)acetic acid is an organic compound characterized by a benzyl group attached to the para position of a phenyl ring, which is further connected to an acetic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Benzyl Protection and Esterification: The synthesis of this compound often involves the protection of the benzyl group followed by esterification reactions. The benzyl group can be protected using benzyl chloride in the presence of a base, followed by esterification with acetic anhydride.

  • Reduction and Hydrolysis: Another common method involves the reduction of this compound esters to their corresponding alcohols, followed by hydrolysis to yield the acid.

Industrial Production Methods: Industrial production typically employs large-scale chemical reactors with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often used to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as benzaldehyde derivatives.

  • Reduction: Reduction reactions can convert the acid to its corresponding alcohol or aldehyde.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the benzyl position.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Benzaldehyde derivatives, benzoic acid.

  • Reduction: Benzyl alcohol, benzaldehyde.

  • Substitution: Benzyl ethers, benzylamines.

Scientific Research Applications

2-(4-Benzylphenyl)acetic acid is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-benzylphenyl)acetic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and influence metabolic pathways. In drug design, it may target specific receptors or enzymes to elicit a therapeutic effect.

Molecular Targets and Pathways Involved:

  • Enzymes: Specific enzymes that interact with the compound can be identified through biochemical assays.

  • Receptors: Potential receptor targets can be explored through binding studies and molecular docking simulations.

Comparison with Similar Compounds

2-(4-Benzylphenyl)acetic acid is compared with other similar compounds to highlight its uniqueness:

  • Benzyl Acetic Acid: Similar in structure but lacks the phenyl ring.

  • Phenylacetic Acid: Lacks the benzyl group.

  • 4-Benzylbenzoic Acid: Similar but has a carboxylic acid group directly attached to the benzyl group.

These compounds differ in their chemical properties and applications, making this compound unique in its utility and versatility.

Properties

CAS No.

35889-03-3

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-(4-benzylphenyl)acetic acid

InChI

InChI=1S/C15H14O2/c16-15(17)11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,16,17)

InChI Key

JVEGNYOXHZUPPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

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